3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
One study focuses on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, highlighting their potential as ligands for the 5-HT(1A) receptor, which suggests their possible applications in anxiety and depression treatment. The evaluation of these compounds in preclinical models provided insights into their anxiolytic and antidepressant-like activities, comparing their effects with those of established pharmacotherapies like Diazepam and Imipramine (Zagórska et al., 2009).
Molecular Studies and Receptor Affinity
Another study delved into the structure-activity relationships and molecular studies of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. It examined their affinity for serotoninergic and dopaminergic receptors, indicating the importance of substituents at specific positions for receptor affinity and selectivity. This work provides a foundation for the development of potential therapeutic agents targeting psychiatric disorders (Zagórska et al., 2015).
Antagonistic Activity and Molecular Docking
Further research extended into the antagonistic activity of imidazo[2,1-f]purine-2,4-dione derivatives against the A(3) adenosine receptor, an area of interest for developing therapies for inflammatory and autoimmune diseases. The study included molecular docking and 3D-QSAR studies to understand the binding disposition of these compounds, providing insights into enhancing potency and hydrophilicity (Baraldi et al., 2008).
properties
IUPAC Name |
2-benzyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-11-12-16(2)20(13-15)29-17(3)18(4)30-21-22(26-24(29)30)27(5)25(32)28(23(21)31)14-19-9-7-6-8-10-19/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKTOAXYBTROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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